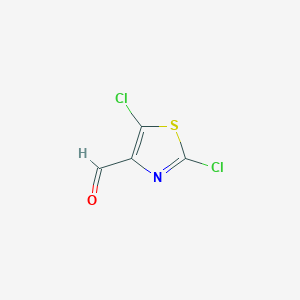
2,5-Dichlorothiazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorothiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4HCl2NOS and its molecular weight is 182.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-Dichlorothiazole-4-carbaldehyde?
The synthesis of this compound typically involves formylation or oxidation reactions. For example, analogous aldehydes like 1H-Indole-4-carbaldehyde are synthesized via reductive amination using sodium borohydride and methylamine in methanol-water mixtures . For thiazole derivatives, a plausible route involves introducing the aldehyde group via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor. Reaction conditions such as solvent choice (e.g., DMSO for reflux), acid catalysis (e.g., glacial acetic acid), and controlled temperature (e.g., 100°C for 1–2 hours) are critical for yield optimization .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
Structural confirmation relies on:
- NMR spectroscopy : 1H and 13C NMR to identify aldehyde protons (~9–10 ppm) and aromatic carbons.
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm−1) and C-Cl bonds (~600 cm−1).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for molecular weight validation (theoretical MW: 177.5 g/mol).
Cross-validation with X-ray crystallography (if crystalline) or computational DFT-based spectral simulations can resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization requires systematic parameter screening:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilic substitution in thiazole systems .
- Catalyst selection : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during formylation .
- Temperature control : Reflux (~100°C) balances reaction kinetics and thermal decomposition risks .
- Reaction time : Extended durations (12–18 hours) may improve conversion but risk side reactions like over-oxidation. Design of Experiments (DoE) or response surface methodology (RSM) can model these variables .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?
Regioselectivity in thiazole systems is influenced by:
- Electronic effects : The electron-withdrawing aldehyde group directs electrophiles to the less electron-deficient position (e.g., C-5 over C-2 in 2,5-dichlorothiazole).
- Steric hindrance : Bulky substituents at C-4 may block electrophilic attack at adjacent positions.
- Protecting groups : Temporarily masking the aldehyde (e.g., as an acetal) can redirect reactivity . Computational tools like molecular electrostatic potential (MEP) maps can predict reactive sites .
Q. How can researchers resolve contradictions in spectral data interpretation for this compound?
Contradictions (e.g., overlapping NMR peaks) require:
- Multi-technique validation : Cross-checking 1H NMR with 13C NMR, DEPT, and HSQC to assign signals.
- Computational modeling : Density Functional Theory (DFT) calculations for predicting chemical shifts and coupling constants .
- Isotopic labeling : Using 15N or 13C-labeled precursors to trace ambiguous signals .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Enzyme inhibition assays : Test derivatives against targets like cytochrome P450 (CYP) or kinases using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Dose-response curves and SAR analysis guide lead optimization .
Q. How can HPLC methods be developed for purity analysis of this compound?
Method development involves:
- Mobile phase optimization : Acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) improve peak resolution.
- Column selection : C18 columns (4.6 × 250 mm, 5 µm) balance retention and efficiency.
- Detection parameters : UV detection at 254 nm (aromatic absorption) or diode-array detectors for impurity profiling . Validate with spiked samples and calibration curves (R2 > 0.99).
Q. What stability studies are recommended for this compound under varying storage conditions?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways.
- Long-term stability : Monitor purity and aldehyde oxidation (to carboxylic acid) via HPLC over 6–12 months .
- Hygroscopicity testing : Store at 25°C/60% RH and measure water content via Karl Fischer titration .
属性
分子式 |
C4HCl2NOS |
|---|---|
分子量 |
182.03 g/mol |
IUPAC 名称 |
2,5-dichloro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4HCl2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |
InChI 键 |
YIVYXRSWXPJLOH-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C1=C(SC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















